molecular formula C13H19O5P B13088316 (Diethoxyphosphoryl)(phenyl)methyl acetate CAS No. 16153-59-6

(Diethoxyphosphoryl)(phenyl)methyl acetate

Cat. No.: B13088316
CAS No.: 16153-59-6
M. Wt: 286.26 g/mol
InChI Key: WWHXLXPXRXITDS-UHFFFAOYSA-N
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Description

(Diethoxyphosphoryl)(phenyl)methyl acetate is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a phenyl ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethoxyphosphoryl)(phenyl)methyl acetate can be achieved through a palladium-catalyzed α, β-homodiarylation of vinyl esters. This method significantly improves the overall yield of the final product, increasing it from 1% to 38% . The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Diethoxyphosphoryl)(phenyl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or aldehydes. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

(Diethoxyphosphoryl)(phenyl)methyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Diethoxyphosphoryl)(phenyl)methyl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to modify bacterial DNA, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and other cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Diethoxyphosphoryl)(phenyl)methyl acetate is unique due to its specific structure and the presence of both diethoxyphosphoryl and acetate groups

Properties

CAS No.

16153-59-6

Molecular Formula

C13H19O5P

Molecular Weight

286.26 g/mol

IUPAC Name

[diethoxyphosphoryl(phenyl)methyl] acetate

InChI

InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)13(18-11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3

InChI Key

WWHXLXPXRXITDS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)OC(=O)C)OCC

Origin of Product

United States

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